methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Description
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate is a bicyclic organic compound featuring a fused cycloheptene and furan ring system, with a ketone group at the 2-position and a methyl ester moiety at the 3-position. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis. For instance, it serves as a precursor for azulene derivatives, such as methyl 2-methylazulene-1-carboxylate, via thermal or catalytic transformations . Its synthesis typically involves cyclization reactions under controlled conditions, yielding a yellow solid with confirmed purity through NMR and mass spectrometry .
Properties
IUPAC Name |
methyl 2-oxocyclohepta[b]furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)9-7-5-3-2-4-6-8(7)15-11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECYFMGBPWBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435298 | |
| Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50603-71-9 | |
| Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Reagents
- 2-Chlorotropone analogs : These are prepared by known methods and serve as the electrophilic substrate.
- Dimethyl malonate : Acts as the nucleophile providing the malonate moiety.
- Alkali metal hydroxides : Sodium hydroxide or potassium hydroxide are preferred bases.
- Alcohol solvents : Methanol is the most commonly used solvent, with ethanol and propanol as alternatives.
Reaction Conditions
- Molar ratios : Typically, 1 mole of 2-chlorotropone analog reacts with 0.5 to 3.0 moles of dimethyl malonate and alkali metal hydroxide, with an optimal range of 1.8 to 2.2 moles for the latter.
- Temperature : The reaction is conducted between -78 °C and reflux temperature of the solvent, with a preferred range of -30 °C to 10 °C to optimize yield and purity.
- Time : Reaction times vary but generally last about 1 hour under stirring, followed by workup procedures.
Mechanism and Outcome
The base deprotonates dimethyl malonate, generating an enolate that attacks the electrophilic 2-chlorotropone, leading to cyclization and formation of the 2-oxo-2H-cyclohepta[b]furan ring system with a methyl ester at the 3-position.
Representative Example
| Parameter | Details |
|---|---|
| Starting material | 2-chloro-5-sec.-propyl-2-tropone (1.494 g) |
| Dimethyl malonate | 1.9 mL |
| Base | Sodium hydroxide (0.656 g) |
| Solvent | Methanol (5.0 mL + 7.0 mL for base solution) |
| Temperature | -19 to -6 °C |
| Reaction time | 1 hour stirring + room temperature stirring post water addition |
| Yield | 85.6% |
| Purity (HPLC) | 99.3% |
This example yielded methyl 5-sec.-propyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate as a yellow solid with high purity.
Alternative Synthetic Approaches
Tosylate Intermediate Route
An alternative involves the preparation of 7-oxocyclohepta-1,3,5-trienyl 4-methylbenzenesulfonate (a tosylate derivative of tropolone), which then reacts with dimethyl malonate under inert atmosphere conditions to yield methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate.
- This method requires careful inert gas techniques and controlled addition of triethylamine.
- The reaction proceeds via nucleophilic substitution on the tosylate intermediate.
- Purification involves silica gel chromatography.
One-Pot Sequential Iodination and Suzuki–Miyaura Coupling
For derivatives related to this compound, a one-pot procedure involving iodination followed by Suzuki–Miyaura coupling has been reported, although this is more relevant for diaryl-substituted analogs rather than the parent compound.
Reaction Optimization and Comparative Analysis
Research Findings and Practical Considerations
- The reaction proceeds smoothly under mild conditions, avoiding harsh reagents like t-butylamine or sodium alkoxides, which are less convenient and more expensive.
- The method is scalable and reproducible, making it suitable for industrial pharmaceutical intermediate production.
- The product’s high purity (>99%) is confirmed by HPLC analysis using Inertsil ODS-2 columns with acetonitrile/water mobile phase at 210 nm detection.
- Proton NMR characterization confirms the structure and purity of the product, with typical signals corresponding to the cycloheptafuran ring and methyl ester group.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-oxo-2H-cyclohepta[b]furan-3-carboxylic acid.
Reduction: Methyl 2-hydroxy-2H-cyclohepta[b]furan-3-carboxylate.
Substitution: 2-oxo-2H-cyclohepta[b]furan-3-carboxamide.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate has a molecular formula of C_{11}H_{10}O_4 and a molecular weight of approximately 204.18 g/mol. The compound features a cycloheptafuran structure, which includes a seven-membered ring with carbon and oxygen atoms. Its unique functional groups, including a methoxy group and a carboxylic acid moiety, contribute to its reactivity and potential applications in various chemical reactions.
Drug Development
The structural similarities of this compound to bioactive compounds position it as a promising candidate in drug discovery. Preliminary studies suggest that it may interact with various biological targets, potentially leading to the development of new therapeutic agents.
Key Findings:
- Enzyme Interaction: Initial research indicates possible interactions with enzymes or receptors relevant to disease mechanisms, although detailed interaction profiles are yet to be fully elucidated.
- Lead Compound Potential: Given its unique structure, the compound may serve as a lead compound in drug discovery programs aimed at specific therapeutic areas.
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.
Research has highlighted the potential of this compound in medicinal chemistry. For instance:
Biological Activity
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | XTOHYDMTSAQDDR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=C2C=CC=CC=C2O1)C(=O)OCC=O |
The compound features a cycloheptafuran ring with both a ketone and an ester functional group, which contribute to its reactivity and biological activity .
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the cyclohepta[b]furan core through cyclization reactions, followed by the introduction of the oxoethyl group via esterification reactions. Common reagents include ethyl chloroformate and basic catalysts such as pyridine .
Biological Activities
This compound exhibits a range of biological activities:
1. Anticancer Properties
- The compound has shown potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. Its mechanism involves forming covalent adducts with key cellular proteins, disrupting their functions .
2. Anti-inflammatory Effects
- In vitro studies have demonstrated that this compound can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in murine neutrophils, suggesting its potential use in treating inflammatory diseases .
3. Antimicrobial Activity
- The compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy varies based on concentration and structural modifications .
4. Antimalarial Activity
- Preliminary studies suggest that this compound may have activity against Plasmodium falciparum, indicating its potential as a lead compound in antimalarial drug development .
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with critical biological macromolecules. The presence of the oxo group allows for hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Study : A study evaluated the effects of this compound on human leukemia cell lines, reporting an IC50 value indicating significant inhibition of cell growth at low concentrations .
- Anti-inflammatory Study : Research indicated that treatment with this compound led to a marked decrease in inflammatory markers in vitro, supporting its potential therapeutic role in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Structural Differences :
- Substituent Effects : The methyl ester in the target compound offers faster hydrolysis kinetics compared to ethyl esters (e.g., Ethyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate), which exhibit slower reactivity due to increased steric bulk .
- Ring Size and Conjugation : Compounds like 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate exhibit extended π-conjugation, leading to redshifted UV-Vis absorption compared to the target compound’s isolated furan-ketone system .
- Protective Groups : Derivatives with tert-butyldimethylsilyl (t-BDMS) groups (e.g., Ethyl 7-(t-BDMS-oxy)-2,5-dioxo-cyclohepta[b]furan-3-carboxylate) demonstrate enhanced stability in acidic conditions, unlike the unprotected target compound .
Spectroscopic and Physical Properties
- NMR Shifts : The target compound’s ¹H-NMR shows distinct deshielded protons at δ ~8.14 ppm (aromatic H), contrasting with Ethyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate’s δ ~7.8 ppm due to ethyl group electron donation .
- Melting Points : Methyl esters (mp 178–180°C for similar compounds) generally have higher melting points than ethyl analogues (mp ~150–160°C) due to tighter crystal packing .
- Mass Spectrometry : The target compound’s [M+Na]+ peak at m/z 345 aligns with other carboxylates, while silylated derivatives (e.g., t-BDMS-containing compounds) show fragmentation patterns indicative of Si-O bond cleavage .
Q & A
Q. Basic
- Column selection : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients .
- Detection : UV at 254 nm for carbonyl chromophores.
- Validation : Spike samples with known impurities (e.g., decarboxylated byproducts) to confirm resolution (R > 1.5) .
What mechanistic insights guide the stability of this compound under varying pH?
Q. Advanced
- Acidic conditions : The lactone ring undergoes hydrolysis to form dicarboxylic acids (confirmed by ¹H NMR loss of δ 5.5 ppm furan proton) .
- Basic conditions : Ester groups saponify to carboxylates, destabilizing the furan ring. Monitor via pH-stat titration and LC-MS .
- Stabilizers : Co-formulate with cyclodextrins to protect against hydrolytic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
